molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6

D-[1,2-13C2]xylose

Cat. No. B584070
CAS RN: 201741-00-6
M. Wt: 152.115
InChI Key: PYMYPHUHKUWMLA-AZDIZYBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-[1,2-13C2]xylose is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . D-Xylose is a sugar widely used as a diabetic sweetener in food and beverage . Xylose is also found in some species of Chrysolinina beetles, including Chrysolina coerulans .


Molecular Structure Analysis

The molecular formula of this compound is C5H10O5 . The structure of this compound includes a ring structure, which can open to form a linear structure . The ring structure can exist in two forms: pyranoses, which feature six-membered C5O rings, and furanoses, which feature five-membered C4O rings .


Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water . Its molecular weight is 152.12 g/mol . It has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .

Scientific Research Applications

Ethanol Production from Lignocellulosic Biomass

Co-culture Systems for Ethanol Production : Research has shown that co-culture systems involving the fermentation of glucose and xylose mixtures can significantly enhance ethanol yield and production rate, reduce process costs, and shorten fermentation time. This approach leverages the synergistic capabilities of different microbial strains, such as Pichia stipitis with Saccharomyces cerevisiae, to efficiently convert lignocellulosic biomass into ethanol, a renewable energy source. This promising technology highlights the potential of D-[1,2-13C2]xylose in biofuel production, offering a sustainable alternative to fossil fuels (Chen, 2011).

Dietary Effects and Health Management

Non-cariogenic Sweeteners for Dental Health : Studies on sugar substitutes, including xylitol—a compound related to xylose—have demonstrated their efficacy in preventing dental caries without the adverse effects associated with sugar consumption. Xylitol's role in oral health, particularly in reducing the incidence of dental caries by 30 to 60 percent in comparison to control groups, underscores the potential health benefits of xylose-derived sweeteners. These findings suggest that this compound could be valuable in developing non-cariogenic food products (Hayes, 2001).

Biotechnological Applications and Research

Hydrogen/Deuterium Exchange MS Studies : Hydrogen/deuterium exchange (HDX) detected by mass spectrometry (MS) serves as a powerful tool in protein research, offering insights into protein conformation and dynamics. Although not directly linked to this compound, this methodology underlines the importance of isotopically labeled compounds in scientific research. Isotopes like 13C play a critical role in HDX MS studies, facilitating the detailed analysis of biomolecular structures and interactions. This application reflects the broader utility of isotopically labeled compounds, including this compound, in advancing our understanding of biological systems (Pirrone, Iacob, & Engen, 2014).

Safety and Hazards

D-[1,2-13C2]xylose should be handled with care. Avoid contact with skin and eyes. Do not breathe dust. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

D-Xylose has wide applications in industries such as food, pharmaceuticals, and energy and chemical engineering . Understanding its crystal habit and particle size is important for its further application . There are also efforts to improve the ability of mixed-sugar fermentation of Clostridia . These findings pave the way for future research on D-xylose crystals with smaller aspect ratios .

properties

IUPAC Name

(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-IQDZQCBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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